4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester
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Overview
Description
4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H13ClN2O3 and a molecular weight of 280.71 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloro-5-methoxyquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological and chemical properties.
Scientific Research Applications
4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of amino, chloro, and methoxy groups on the quinoline ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1242260-35-0 |
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Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.708 |
IUPAC Name |
ethyl 4-amino-8-chloro-5-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13ClN2O3/c1-3-19-13(17)7-6-16-12-8(14)4-5-9(18-2)10(12)11(7)15/h4-6H,3H2,1-2H3,(H2,15,16) |
InChI Key |
RIABSGCSPNYDNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)OC)N |
Synonyms |
4-Amino-8-chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
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